

# 2-Methoxy-5-methylpyrazine CAS number 2882-22-6 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-5-methylpyrazine

Cat. No.: B1584543

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An In-depth Technical Guide to **2-Methoxy-5-methylpyrazine** (CAS: 2882-22-6)

## Introduction

**2-Methoxy-5-methylpyrazine**, registered under CAS number 2882-22-6, is a heterocyclic aromatic compound belonging to the pyrazine family.<sup>[1][2]</sup> Specifically, it is classified as a methoxypyrazine, a group of compounds known for their potent sensory properties.<sup>[2]</sup> This molecule is of significant interest to the flavor and fragrance industries due to its characteristic nutty and roasted aroma profile.<sup>[3][4][5]</sup> It is a key component in the formulation of various food and beverage flavors, contributing notes reminiscent of hazelnut, almond, and peanut.<sup>[3][4]</sup>

While primarily utilized for its organoleptic qualities, the study of pyrazine derivatives is expanding into other fields, including pharmaceutical and environmental sciences.<sup>[6]</sup> This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the fundamental properties, synthesis, analysis, applications, and safety protocols associated with **2-Methoxy-5-methylpyrazine**.

## Physicochemical and Organoleptic Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. **2-Methoxy-5-methylpyrazine** is a colorless clear liquid under standard conditions.<sup>[7][8][9]</sup> Its potent aroma is a defining feature, with an aroma detection threshold reported to be as low as 3 to 7 parts per billion (ppb).<sup>[3]</sup>

## Core Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-methoxy-5-methylpyrazine	[1]
CAS Number	2882-22-6	[1][7][8]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[1][7][10]
Molecular Weight	124.14 g/mol	[1][10][11]
Appearance	Colorless clear liquid	[7][8][9]
Odor Profile	Roasted hazelnut, almond, peanut	[3][4]
Boiling Point	167.0 - 168.0 °C at 760 mm Hg	[7][9]
Flash Point	60 - 61.9 °C (140 - 143 °F)	[5][7][8][9]
Vapor Pressure	2.2 mmHg at 25 °C	[5][7][9]
Solubility	Soluble in alcohol and water (est. 5445 mg/L at 25 °C)	[5][7]
logP (o/w)	0.4 - 1.21 (estimated)	[1][9]
FEMA Number	3183	[7][12][13]

## Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of **2-Methoxy-5-methylpyrazine**.

Spectroscopic Data	Value(s)	Source(s)
Kovats Retention Index	Standard non-polar: 969, 971	<a href="#">[1]</a>
Standard polar: 1358, 1371		<a href="#">[1]</a>
<sup>1</sup> H NMR	Predicted spectra are available	<a href="#">[14]</a>
<sup>13</sup> C NMR	Predicted spectra are available	<a href="#">[14]</a>
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z = 124	<a href="#">[15]</a>

## Applications in Flavor Science

The primary application of **2-Methoxy-5-methylpyrazine** is as a flavoring agent in the food and beverage industry.[\[16\]](#) Its powerful nutty and roasted character makes it an invaluable component for creating or enhancing specific flavor profiles.

- Nut Flavors: It is fundamental to the development of roasted nut flavors such as peanut, hazelnut, and almond.[\[17\]](#)
- Chocolate and Cocoa: The addition of minute quantities can significantly improve the authenticity of a chocolate flavor, transforming it from a simple imitation to a rich and complex profile.[\[17\]](#)
- Baked Goods and Coffee: It is also employed to impart roasted notes in bakery flavors, breads, and as a coffee aroma enhancing agent.[\[3\]](#)[\[4\]](#)[\[17\]](#)

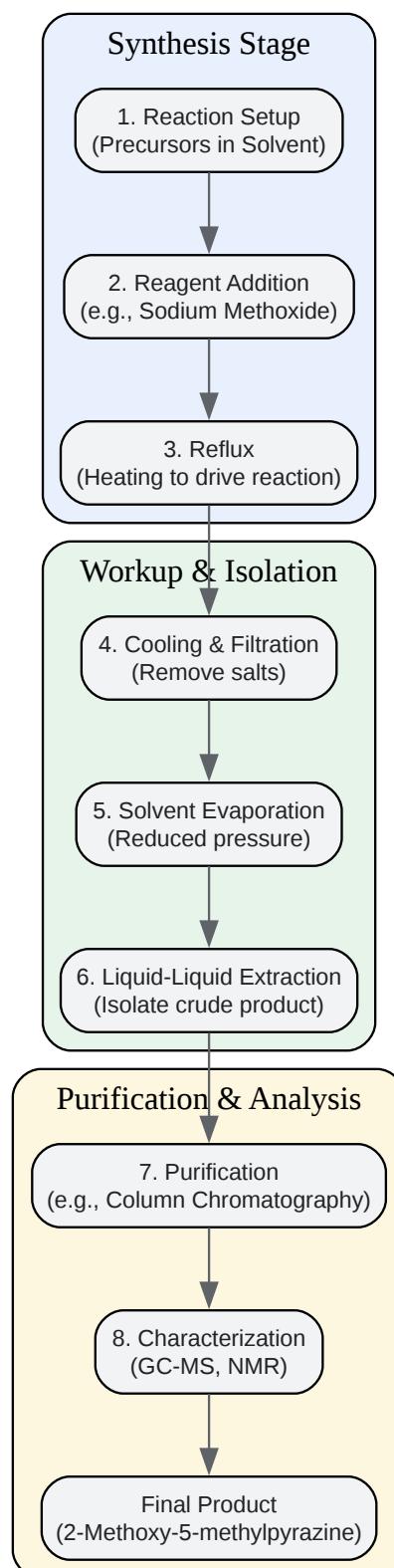
Typical usage levels in finished consumer products are very low, generally ranging from 0.01 to 4 parts per million (ppm), underscoring its high odor and flavor impact.[\[17\]](#)

## Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrazines can be achieved through various chemical routes. While specific proprietary manufacturing processes may vary, a common approach involves the condensation of dicarbonyl compounds with diamines. An illustrative synthesis protocol for a structurally related pyrazine is described below, which can be adapted for **2-Methoxy-5-methylpyrazine**. The general principle involves forming the pyrazine ring and then introducing the desired functional groups.

## Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis, purification, and analysis of a pyrazine derivative.



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Caption: Generalized workflow for pyrazine synthesis and purification.

## Example Protocol: Synthesis of a Methoxy-Pyrazine Derivative

This protocol is based on established chemical principles for pyrazine synthesis and serves as an illustrative example.[\[18\]](#)[\[19\]](#) Causality: The use of a strong base like sodium methoxide is crucial for the nucleophilic substitution reaction that introduces the methoxy group onto the pyrazine ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

### Materials:

- 2-Chloro-5-methylpyrazine (precursor)
- Sodium methoxide
- Methanol (anhydrous)
- Diethyl ether
- Water (deionized)
- Anhydrous magnesium sulfate

### Procedure:

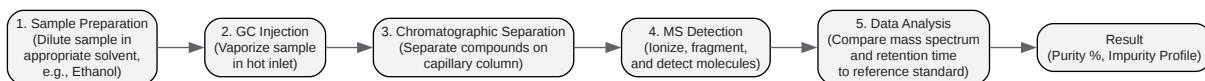
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-methylpyrazine in anhydrous methanol.
- Reagent Addition: Carefully add sodium methoxide to the solution. The reaction is exothermic and should be controlled.
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any precipitated salts (e.g., sodium chloride).

- Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure.
- Extraction: Dissolve the resulting residue in water and extract several times with diethyl ether. The organic product will preferentially move into the ether layer.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water. Filter off the drying agent and evaporate the diethyl ether to yield the crude product.
- Purification: Purify the crude **2-Methoxy-5-methylpyrazine** by vacuum distillation or column chromatography on silica gel.
- Verification: Confirm the identity and purity of the final product using analytical methods such as GC-MS and NMR spectroscopy.

## Analytical Methodologies

To ensure the quality and purity of **2-Methoxy-5-methylpyrazine**, particularly in food and pharmaceutical applications, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.

## Analytical Workflow: GC-MS for Purity Assessment



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Caption: Standard workflow for GC-MS analysis of volatile compounds.

## Recommended GC-MS Protocol

This protocol describes a self-validating system for the identification and quantification of **2-Methoxy-5-methylpyrazine**. Causality: A non-polar column is chosen because it separates compounds primarily based on their boiling points, which is effective for the analysis of

relatively non-polar pyrazine derivatives. The temperature gradient ensures that compounds with a range of volatilities can be separated and eluted efficiently.

#### Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).

#### Procedure:

- Sample Preparation: Prepare a 1000 ppm stock solution of **2-Methoxy-5-methylpyrazine** in ethanol. Create a series of dilutions for calibration. Prepare the unknown sample by diluting it to an appropriate concentration within the calibration range.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium, constant flow rate of 1.0 mL/min
  - Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
  - Injection Volume: 1  $\mu$ L (split mode, e.g., 50:1 split ratio)
- MS Conditions:
  - Ion Source Temperature: 230 °C
  - Electron Ionization (EI) energy: 70 eV
  - Mass Range: Scan from m/z 40 to 300.
- Analysis: Inject the reference standard to determine its retention time and mass spectrum. Inject the sample and compare the resulting peaks to the standard. The identity is confirmed

if both the retention time and the mass spectrum match the reference. Purity is calculated based on the peak area relative to the total area of all peaks in the chromatogram.

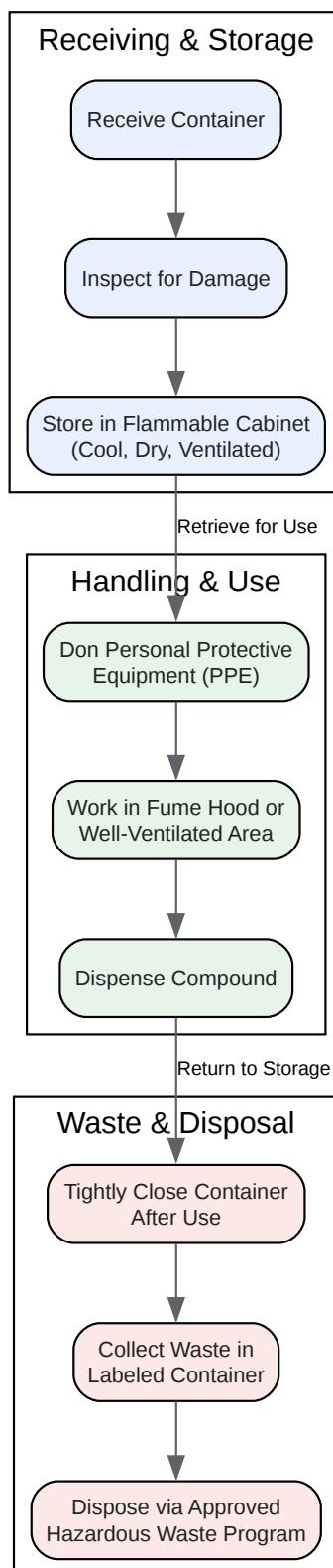
## Safety, Handling, and Regulatory Status

Proper handling and storage are critical to ensure laboratory safety. **2-Methoxy-5-methylpyrazine** is classified as a flammable liquid.[1][8]

## Hazard Classification and Precautionary Measures

- GHS Classification: Flammable Liquid, Category 3.[1]
- Hazard Statement: H226: Flammable liquid and vapor.[1][8]
- Precautionary Statements:
  - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
  - P233: Keep container tightly closed.[8]
  - P240: Ground/bond container and receiving equipment.[8]
  - P280: Wear protective gloves, protective clothing, and eye/face protection.[8]
  - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
  - P403+P235: Store in a well-ventilated place. Keep cool.[1]

## Storage and Handling Workflow



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Caption: Safe handling and storage lifecycle for flammable liquids.

## Regulatory Information

**2-Methoxy-5-methylpyrazine** is recognized by several regulatory bodies for its use as a flavoring substance.

- FEMA GRAS: It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with FEMA number 3183.[7][12]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methoxy-methylpyrazine isomers.[7][12]
- EPA: The substance is listed on the EPA's Substance Registry Services (SRS) and is included under the Toxic Substances Control Act (TSCA).[7][10]

## Conclusion

**2-Methoxy-5-methylpyrazine** (CAS 2882-22-6) is a high-impact aroma chemical with well-defined physicochemical properties and a distinct nutty, roasted sensory profile. Its primary role as a flavoring agent is supported by a favorable regulatory status and decades of use in the food industry. For researchers and scientists, a thorough understanding of its synthesis, analytical characterization, and safe handling protocols is paramount. The methodologies and data presented in this guide offer a foundational resource for the effective and safe utilization of this versatile pyrazine derivative in both research and industrial applications.

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- To cite this document: BenchChem. [2-Methoxy-5-methylpyrazine CAS number 2882-22-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584543#2-methoxy-5-methylpyrazine-cas-number-2882-22-6-properties]

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